[6-Methyl-2-(methylamino)pyrimidin-4-yl]-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]methanone
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Overview
Description
[6-Methyl-2-(methylamino)pyrimidin-4-yl]-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]methanone: is a complex organic compound featuring a pyrimidine ring substituted with a methylamino group and a piperazine ring attached to a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-Methyl-2-(methylamino)pyrimidin-4-yl]-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate β-diketone and guanidine under acidic conditions.
Substitution Reactions:
Piperazine Ring Formation: The piperazine ring is often synthesized separately and then coupled with the pyrimidine core through a nucleophilic substitution reaction.
Attachment of the Thiophene Moiety: The thiophene group is introduced via a Friedel-Crafts acylation reaction, using thiophene and an appropriate acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the piperazine ring, potentially leading to the formation of dihydropyrimidine or reduced piperazine derivatives.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides, amines.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydropyrimidine derivatives, reduced piperazine derivatives.
Substitution Products: Various alkylated or acylated derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, [6-Methyl-2-(methylamino)pyrimidin-4-yl]-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential interactions with various biomolecules. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of enzyme inhibition or receptor activation.
Medicine
In medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development. Studies often focus on its efficacy, toxicity, and pharmacokinetics.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals. Its chemical stability and reactivity make it suitable for various applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism of action of [6-Methyl-2-(methylamino)pyrimidin-4-yl]-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- [6-Methyl-2-(methylamino)pyrimidin-4-yl]-[4-(1-phenylethyl)piperazin-1-yl]methanone
- [6-Methyl-2-(methylamino)pyrimidin-4-yl]-[4-(1-furanyl-3-ylethyl)piperazin-1-yl]methanone
Uniqueness
Compared to similar compounds, [6-Methyl-2-(methylamino)pyrimidin-4-yl]-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]methanone is unique due to the presence of the thiophene moiety. This structural feature can influence its electronic properties, reactivity, and biological activity, potentially offering advantages in specific applications such as enhanced binding affinity or selectivity for certain targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[6-methyl-2-(methylamino)pyrimidin-4-yl]-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-12-10-15(20-17(18-3)19-12)16(23)22-7-5-21(6-8-22)13(2)14-4-9-24-11-14/h4,9-11,13H,5-8H2,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEKWDALPXFRDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC)C(=O)N2CCN(CC2)C(C)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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